5-Bromo-2-methoxybenzenesulfonamide chemical properties
5-Bromo-2-methoxybenzenesulfonamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Bromo-2-methoxybenzenesulfonamide. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Chemical Properties
5-Bromo-2-methoxybenzenesulfonamide is a halogenated aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a sulfonamide group.
| Property | Value | Source |
| CAS Number | 23095-14-9 | N/A |
| Molecular Formula | C₇H₈BrNO₃S | N/A |
| Molecular Weight | 266.11 g/mol | N/A |
| Physical Form | Solid | |
| Melting Point | Data not available. A related compound, 5-Bromo-n-tert-butyl-2-methoxybenzenesulfonamide, has a melting point of 208-212 °C.[1] | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Data not available. Expected to be soluble in polar organic solvents. | N/A |
Synthesis and Characterization
General Synthesis Protocol
A common method for the synthesis of arylsulfonamides involves the reaction of a substituted aniline with a corresponding sulfonyl chloride in the presence of a base. Alternatively, bromination of a precursor molecule can be employed.
Example Synthetic Route:
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Starting Materials: 2-Methoxyaniline and 5-Bromobenzenesulfonyl chloride.
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Reaction: The reaction is typically carried out in an inert solvent such as dichloromethane or pyridine. Pyridine can also serve as the base to neutralize the HCl byproduct.
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Workup: The reaction mixture is usually quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.
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Purification: The crude product can be purified by recrystallization or column chromatography.
Below is a logical workflow for a potential synthesis and characterization process.
Spectroscopic Characterization
The structure of 5-Bromo-2-methoxybenzenesulfonamide would be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, and the sulfonamide NH₂ protons. The splitting patterns of the aromatic protons would confirm the substitution pattern. |
| ¹³C NMR | Resonances for the seven carbon atoms in the molecule, including the methoxy carbon and the six aromatic carbons. |
| FT-IR | Characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (around 1350 and 1160 cm⁻¹), and C-O stretching of the methoxy group. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (266.11 g/mol ) and characteristic isotopic patterns due to the presence of bromine. |
Potential Biological Activity and Signaling Pathways
While direct biological studies on 5-Bromo-2-methoxybenzenesulfonamide are limited in the public domain, extensive research on structurally similar bromo- and methoxy-substituted benzenesulfonamides has revealed significant potential in the field of oncology.[2][3][4][5]
Cytotoxicity and Anticancer Potential
Numerous studies have demonstrated that benzenesulfonamide derivatives with bromo and methoxy substitutions exhibit potent cytotoxic activity against various cancer cell lines.[2][3][4] This suggests that 5-Bromo-2-methoxybenzenesulfonamide could be a valuable scaffold for the development of novel anticancer agents.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for many cytotoxic sulfonamides is the inhibition of tubulin polymerization.[2][3][6] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3]
The diagram below illustrates the proposed signaling pathway for the anticancer activity of tubulin polymerization inhibitors.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of related sulfonamides can be found in the scientific literature. The following are generalized methodologies based on these reports.
General Procedure for Synthesis of N-Arylbenzenesulfonamides
To a solution of the appropriately substituted aniline (1 equivalent) in pyridine, the corresponding benzenesulfonyl chloride (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the mixture is poured into ice-water and acidified with HCl. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 5-Bromo-2-methoxybenzenesulfonamide) and incubated for 48-72 hours.
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MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
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Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
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Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Tubulin Polymerization Assay
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Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized tubulin is prepared in a 96-well plate.
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Compound Addition: The test compound is added to the wells at various concentrations.
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Initiation of Polymerization: The plate is warmed to 37 °C to initiate tubulin polymerization.
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Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorescence plate reader. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence signal compared to a vehicle control.
Conclusion
5-Bromo-2-methoxybenzenesulfonamide represents a promising chemical scaffold for the development of novel therapeutic agents. Based on the significant anticancer activity of structurally related compounds, further investigation into its synthesis, characterization, and biological evaluation is warranted. Specifically, its potential as a tubulin polymerization inhibitor makes it a compelling candidate for further research in oncology drug discovery.
References
- 1. chemigran.com [chemigran.com]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]








